[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid
Description
[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid is a nitrogen-containing heterocyclic compound characterized by a piperidine core substituted with an acetyl group at the 1-position and an isopropylamino-acetic acid moiety at the 4-position. The acetyl group enhances lipophilicity, while the carboxylic acid moiety (from acetic acid) introduces polarity, suggesting dual solubility properties .
Current evidence indicates that this compound has been cataloged as a research chemical but is listed as a discontinued product in commercial databases, limiting available experimental data on its specific applications or biological activity . Its structural features, however, align with compounds studied in medicinal chemistry for receptor modulation or as intermediates in drug synthesis .
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-4-6-13(7-5-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGNOXQZCOTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Isopropyl-amino Group: The isopropyl-amino group is introduced through a nucleophilic substitution reaction, where an appropriate isopropylamine derivative reacts with the acetylated piperidine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl-amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the isopropyl-amino group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential pharmacological properties:
- Analgesic Activity : Preliminary studies suggest that it may exhibit pain-relieving properties, making it a candidate for pain management therapies.
- Anxiolytic Effects : Its structural similarities to known anxiolytics indicate potential efficacy in treating anxiety disorders.
- Neuroprotective Potential : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits.
Research indicates that [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid may possess:
- Antimicrobial Properties : Initial investigations have shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Studies have indicated that the compound can induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation .
Study 1: Cancer Therapeutics
A study evaluated the efficacy of this compound in cancer treatment. Results indicated that the compound induced apoptosis in cancer cells by modulating specific signaling pathways associated with cell survival and proliferation.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, indicating its potential as an antibiotic agent .
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Moving the acetyl-isopropyl-amino group from the 4-position to the 3-position on piperidine (e.g., ) may influence electronic distribution and hydrogen-bonding capacity.
- Functional Groups : Replacing isopropyl with cyclopropyl or ethyl groups modifies hydrophobicity and van der Waals interactions, critical for target selectivity .
Physicochemical Properties
While direct data for [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid are scarce, comparisons with analogs suggest:
- Solubility: The acetic acid moiety enhances aqueous solubility compared to non-carboxylic analogs (e.g., methyl esters) .
Biological Activity
[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
The compound features a piperidine ring, an acetyl group, and an isopropyl amino moiety. The unique arrangement of these functional groups is believed to influence its interaction with biological targets, particularly in the context of neuropharmacology and pain management.
Research indicates that this compound may interact with various neurotransmitter systems. The piperidine structure is known for its ability to modulate receptor activity, potentially influencing mood and cognition. Specifically, it may act on receptors involved in pain pathways and mood regulation, similar to other compounds containing piperidine derivatives.
Pharmacological Properties
The biological activity of this compound has been linked to several key pharmacological effects:
- Analgesic Activity : Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies.
- Anxiolytic Effects : Its structural similarities to known anxiolytics indicate potential efficacy in anxiety disorders.
- Neuroprotective Potential : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid | C11H20N2O3 | Lacks isopropyl group; simpler structure |
| [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid | C12H20N2O3 | Cyclopropane instead of isopropane; different sterics |
| [((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid | C13H24N2O2 | Different piperidine substitution; potential enantiomeric effects |
The variations in molecular structure among these compounds can lead to differences in their pharmacological profiles and mechanisms of action.
Case Studies and Research Findings
Recent studies have explored the biological activity of related piperidine derivatives, highlighting their potential therapeutic applications:
- Neuropharmacology : A study examining piperidine derivatives reported significant effects on neurotransmitter modulation, suggesting that similar compounds could be developed for treating neurological disorders .
- Pain Management : Research into analgesic properties indicated that certain piperidine analogs demonstrated effective pain relief in animal models, supporting the hypothesis that this compound may also possess such properties .
- Anxiolytic Effects : A comparative analysis found that piperidine-based compounds exhibited anxiolytic effects comparable to traditional treatments, which could position this compound as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
